molecular formula C14H12ClNO B1352197 2-chloro-N,2-diphenylacetamide CAS No. 5110-77-0

2-chloro-N,2-diphenylacetamide

Cat. No. B1352197
CAS RN: 5110-77-0
M. Wt: 245.7 g/mol
InChI Key: FMADJSSGSBCKGZ-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diphenylacetamide is a chemical compound with the molecular formula C14H12ClNO . It has an average mass of 245.704 Da and a monoisotopic mass of 245.060745 Da .


Molecular Structure Analysis

The molecular structure of 2-chloro-N,2-diphenylacetamide consists of a central carbon atom bonded to a chlorine atom, a nitrogen atom, and two phenyl groups . The nitrogen atom is also bonded to a hydrogen atom, forming an amide group .


Physical And Chemical Properties Analysis

2-Chloro-N,2-diphenylacetamide has a density of 1.2±0.1 g/cm3, a boiling point of 441.6±28.0 °C at 760 mmHg, and a flash point of 220.8±24.0 °C . It has a molar refractivity of 69.8±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 199.0±3.0 cm3 .

Scientific Research Applications

Analgesic Activity and COX Enzymes

2-Chloro-N,2-diphenylacetamide: derivatives have been synthesized and evaluated for their analgesic properties. Researchers have conducted molecular docking studies on COX-1 and COX-2 enzymes to understand the binding sites and strengths of these compounds. Notably, the compound AKM-2 (N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide) exhibited significant analgesic response, comparable to diclofenac sodium, a standard drug .

Lead Compound Discovery

The docking studies revealed that AKM-2 interacts favorably with specific amino acid residues, suggesting its potential as a lead compound for analgesic agents. Further in vivo studies confirmed its biological activity .

Hydrogen Bonding and Crystal Structure

The crystal structure analysis of 2-chloro-N,2-diphenylacetamide derivatives has shown the presence of N-H…O hydrogen bonds between molecules. Understanding these interactions contributes to our knowledge of the compound’s behavior .

Proteomics Research

Researchers studying proteomics may find 2-chloro-N,2-diphenylacetamide useful. Its molecular formula (C14H12ClNO ) and molecular weight (245.70 g/mol ) make it relevant for investigations in this field .

Safety and Hazards

The safety data sheet for 2-chloro-N,2-diphenylacetamide indicates that it may cause skin irritation, skin sensitization, serious eye irritation, and may be harmful to aquatic life . It is recommended to avoid ingestion, inhalation, and contact with skin, eyes, and clothing .

properties

IUPAC Name

2-chloro-N,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1-10,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMADJSSGSBCKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393877
Record name 2-chloro-N,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N,2-diphenylacetamide

CAS RN

5110-77-0
Record name 2-chloro-N,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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